molecular formula C12H10N2O3 B1519890 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid CAS No. 1165931-66-7

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No.: B1519890
CAS No.: 1165931-66-7
M. Wt: 230.22 g/mol
InChI Key: XDMDJHYHYBFBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid is a chemical compound characterized by a benzene ring substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives have been synthesized and studied for their potential as anti-infective agents, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities . The oxadiazole ring in the structure of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Cellular Effects

Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazides with cyclopropyl carboxylic acids in the presence of a dehydrating agent.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction of the oxadiazole ring to form a different heterocyclic structure.

  • Substitution: Replacement of the hydrogen atoms on the benzene ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.

  • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution reactions often involve electrophilic aromatic substitution with halogens or nitration agents.

Major Products Formed:

  • Oxidation typically yields carboxylic acids or their derivatives.

  • Reduction can produce amines or other reduced heterocycles.

  • Substitution reactions can result in halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its anti-inflammatory and analgesic properties, which could lead to new therapeutic applications.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

  • 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Uniqueness: 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)9-5-3-8(4-6-9)11-13-10(14-17-11)7-1-2-7/h3-7H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMDJHYHYBFBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 6
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.